![molecular formula C5H4N4O2 B565372 4,6-二羟基吡唑并[3,4-d]嘧啶-13C,15N2 CAS No. 1217036-71-9](/img/structure/B565372.png)
4,6-二羟基吡唑并[3,4-d]嘧啶-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
胆固醇调节和脂质代谢
对4-氨基吡唑并[3,4-d]嘧啶的研究表明其对脂质代谢有显着影响,特别是在胆固醇的调节方面。研究表明,施用这种化合物会导致血清胆固醇水平下降并改变肝外组织中的固醇合成,表明其在调节体内胆固醇合成和转运中的作用(Andersén & Dietschy, 1976)。另一项研究突出了其在不伴有坏死或炎症的情况下产生肝脏脂肪变性的能力,表明其对肝脂质代谢的独特影响(Scholler, Philips, & Sternberg, 1956)。
胰腺功能和酶活性
已发现4-氨基吡唑并[3,4-d]嘧啶会以剂量依赖性方式降低血浆α-淀粉酶活性,从而影响胰腺功能,可能表明胰腺损伤。这一发现表明其在与胰腺功能和酶活性相关的研究中具有潜在的应用价值(Minami, Natsui, Nakagawa, & Okazaki, 1993)。
肺表面活性剂成分
已观察到该化合物会影响大鼠的肺表面活性剂成分。用4-氨基吡唑并[3,4-d]嘧啶进行处理会导致肺表面活性剂中的某些磷脂选择性减少,表明其在研究肺的脂质代谢及其对肺功能的影响方面具有潜在作用(Suzuki & Tabata, 1980)。
肾上腺功能
研究还深入探讨了4-氨基吡唑并[3,4-d]嘧啶对肾上腺功能的影响。已发现该化合物会导致肾上腺皮质的超微结构和生化变化,显着影响皮质类固醇生成和肾上腺胆固醇池。这些发现表明其在研究肾上腺功能和类固醇生成方面的潜在应用(Almeida, Magalhães, Serra, Hipólito-Reis, & Magalhães, 1986)。
作用机制
Target of Action
The primary target of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death .
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
属性
IUPAC Name |
1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-ZDDXGAPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724514 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2 | |
CAS RN |
1217036-71-9 |
Source
|
Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。